molecular formula C9H10O3 B1606495 4-(1-Hydroxyethyl)benzoic acid CAS No. 97364-15-3

4-(1-Hydroxyethyl)benzoic acid

Cat. No. B1606495
CAS RN: 97364-15-3
M. Wt: 166.17 g/mol
InChI Key: UBXQIJLWYJGCCO-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)benzoic acid, also known as 4-HEB, is a compound that is part of the hydroxybenzoic acid family. It is a white, crystalline solid that is soluble in water, alcohol, and ether. 4-HEB is used in a variety of scientific applications, including as a reagent in organic synthesis, a catalyst for chemical reactions, and a component of pharmaceuticals. It has also been studied for its biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics Study : Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl], methyl ester, a derivative of 4-(1-Hydroxyethyl)benzoic acid, has been studied for its pharmacokinetics in rats. This research utilized ultra-high performance liquid chromatography and mass spectrometry to understand the compound's distribution and bioavailability after oral and intravenous administrations, revealing significant insights into its metabolism and potential therapeutic applications (Haoran Xu et al., 2020).

Chemical Synthesis and Characterization

  • Ionic Liquid Based Composite : A study explored the use of 4-Hydroxy benzoic acid in the synthesis of molecularly imprinted polymers with graphene oxide composites. These composites could effectively remove contaminants like Paraben metabolites, demonstrating the compound's potential in environmental remediation (Ranjita Das et al., 2021).

  • Biosensor Development : The development of a synthetic biosensor for detecting benzoic acid derivatives in yeast strains has been reported. This sensor, responsive to various carboxylic acids, could have significant implications in microbial engineering and sustainability efforts (Sara Castaño-Cerezo et al., 2020).

Material Science and Nanotechnology

  • Drug Delivery Systems : Research on complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid, a related compound, in solid and solution forms. This study is crucial for understanding how these complexes can be used in drug delivery systems (G. Dikmen, 2021).

  • Luminescent Properties of Lanthanide Compounds : Research on lanthanide-based coordination compounds using 4-benzyloxy benzoic acid derivatives highlights the impact of substituents on luminescent properties. This is significant in the development of new materials for lighting and display technologies (S. Sivakumar et al., 2010).

Environmental and Analytical Applications

  • Electrochemical Oxidation : A study on the electrochemical oxidation of benzoic acid over boron-doped diamond electrodes provided insights into kinetic modeling, reaction by-products, and ecotoxicity. This research is pivotal for understanding the environmental impact and treatment processes of benzoic acid derivatives (T. Velegraki et al., 2010).

properties

IUPAC Name

4-(1-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQIJLWYJGCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333442
Record name 4-(1-hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxyethyl)benzoic acid

CAS RN

97364-15-3
Record name 4-(1-Hydroxyethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097364153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-hydroxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-HYDROXYETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37668KC9FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of methyl-4-(1-hydroxyethyl)benzoate (2.00 g, 11.10 mmol) in a mixture of THF (20 mL) and MeOH (10 mL) was added 1 M KOH (13.32 mL, 13.32 mmol). After stirring at room temperature overnight, the solution was diluted with 2 N HCl and extracted with EtOAc (4×). The combined organic layers were dried (MgSO4) and evaporated to give 4-(1-hydroxyethyl)benzoic acid as a colorless solid. 1H NMR (DMSO-d6, 600 MHz) δ 7.86 (d, J=8.6 Hz, 2H), 7.43 (d, J=8.3 Hz, 2H), 4.75 (q, J=6.5 Hz, 1H), 1.30 (d, J=6.6 Hz, 3H). MS: cal'd 167 (MH+), exp 167 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
SG Bell, F Xu, I Forward, M Bartlam, Z Rao… - Journal of molecular …, 2008 - Elsevier
CYP199A2, a cytochrome P450 enzyme from Rhodopseudomonas palustris, oxidatively demethylates 4-methoxybenzoic acid to 4-hydroxybenzoic acid. 4-Ethylbenzoic acid is …
Number of citations: 60 www.sciencedirect.com
S Bormann, BO Burek, R Ulber, D Holtmann - Molecular Catalysis, 2020 - Elsevier
Unspecific peroxygenases (UPOs) catalyze oxidation and oxygenation reactions using only hydrogen peroxide as a co-substrate. Especially their ability to oxygenate unactivated C–H …
Number of citations: 16 www.sciencedirect.com
RR Chao, ICK Lau, T Coleman… - … A European Journal, 2021 - Wiley Online Library
The serine 244 to aspartate (S244D) variant of the cytochrome P450 enzyme CYP199A4 was used to expand its substrate range beyond benzoic acids. Substrates, in which the …
SG Bell, R Zhou, W Yang, ABH Tan… - … A European Journal, 2012 - Wiley Online Library
The cytochrome P450 enzyme CYP199A4, from Rhodopseudomonas palustris HaA2, can efficiently demethylate 4‐methoxybenzoic acid. It is also capable of oxidising a range of other …
T Coleman, MN Podgorski, ML Doyle… - Journal of Inorganic …, 2023 - Elsevier
Cytochrome P450 (CYP) enzymes are heme-thiolate monooxygenases which catalyze the oxidation of aliphatic and aromatic CH bonds and other reactions. The oxidation of halogens …
Number of citations: 1 www.sciencedirect.com
T Coleman, SH Wong, MN Podgorski, JB Bruning… - ACS …, 2018 - ACS Publications
The cytochrome P450 enzymes execute a range of selective oxidative biotransformations across many biological systems. The bacterial enzyme CYP199A4 catalyzes the oxidative …
Number of citations: 23 pubs.acs.org
S Bormann, D Hertweck, S Schneider… - Biotechnology and …, 2021 - Wiley Online Library
Unspecific peroxygenases have attracted interest due to their ability to catalyze the oxygenation of various types of C–H bonds using only hydrogen peroxide as a cosubstrate. Due to …
Number of citations: 12 onlinelibrary.wiley.com
GV Sayoga, VS Bueschler, H Beisch, T Utesch… - New biotechnology, 2023 - Elsevier
The electroenzymatic hydroxylation of 4-ethylbenzoic acid catalyzed by the recombinant unspecific peroxygenase from the fungus Agrocybe aegerita (rAaeUPO) was performed in a …
Number of citations: 6 www.sciencedirect.com
T Coleman, DZ Doherty, T Zhang… - Chemistry–An Asian …, 2022 - Wiley Online Library
The cytochrome P450 family of monooxygenase enzymes have essential biological roles involving the selective oxidation of carbon‐hydrogen bonds. They can also catalyze other …
Number of citations: 4 onlinelibrary.wiley.com
T Furuya, K Kino - ChemSusChem: Chemistry & Sustainability …, 2009 - Wiley Online Library
The large pool of cytochrome P450 (P450) open‐reading frames identified in genome sequences has attracted much attention as a resource for new oxidation biocatalysts. P450 genes …

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